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molecular formula C8H10BrN B1338005 4-(3-Bromopropyl)pyridine CAS No. 40337-66-4

4-(3-Bromopropyl)pyridine

Cat. No. B1338005
M. Wt: 200.08 g/mol
InChI Key: WRRGKVSSGVGACC-UHFFFAOYSA-N
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Patent
US04551460

Procedure details

4-Pyridinevaleric acid was prepared according to the procedure employed in the preparation of 3-pyridinevaleric acid. From 56.0 g of the hydrobromide salt of 3-(4-pyridyl)propyl bromide there was obtained 10.4 g (24%) of 4-pyridinevaleric acid, mp 195°-200° C. The analytical sample was obtained from isopropanol, mp 200°-201° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1C=CC=C(CCC[CH2:10][C:11]([OH:13])=[O:12])C=1.[N:14]1[CH:19]=[CH:18][C:17]([CH2:20][CH2:21][CH2:22]Br)=[CH:16][CH:15]=1>>[N:14]1[CH:19]=[CH:18][C:17]([CH2:20][CH2:21][CH2:22][CH2:10][C:11]([OH:13])=[O:12])=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C(C=C1)CCCBr
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)CCCCC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
4-Pyridinevaleric acid was prepared

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 56 g
Name
Type
product
Smiles
N1=CC=C(C=C1)CCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.4 g
YIELD: PERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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